3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione typically involves the reaction of thiourea with 2-chloroacetic acid under reflux conditions in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to improve yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to enhance selectivity and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring .
Scientific Research Applications
3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored as a potential therapeutic agent for conditions such as diabetes, cancer, and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it can stimulate the peroxisome proliferator-activated receptor gamma (PPARγ) receptor, leading to antidiabetic effects. Additionally, it can inhibit enzymes such as cytoplasmic Mur ligase, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A closely related compound with similar biological activities.
Thiazole: Another heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Oxazolidine: A similar compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness
3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
113780-74-8 |
---|---|
Molecular Formula |
C5H7NO3S |
Molecular Weight |
161.18 g/mol |
IUPAC Name |
3-hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C5H7NO3S/c1-5(2)3(7)6(9)4(8)10-5/h9H,1-2H3 |
InChI Key |
ZCTAAFJXUQYDNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)S1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.